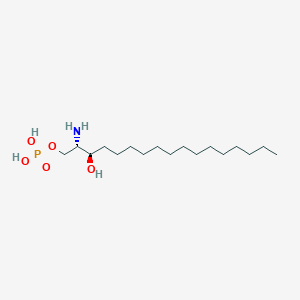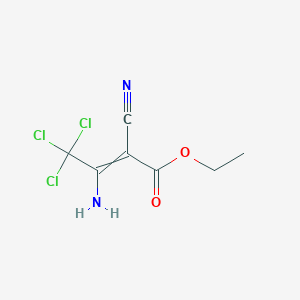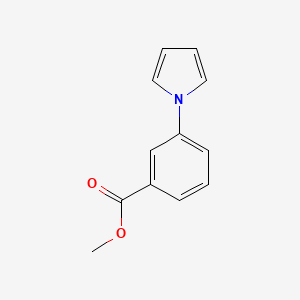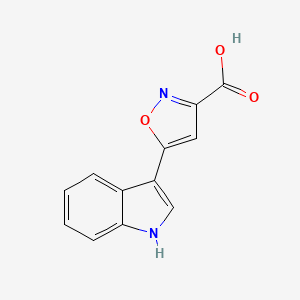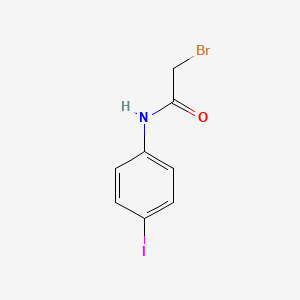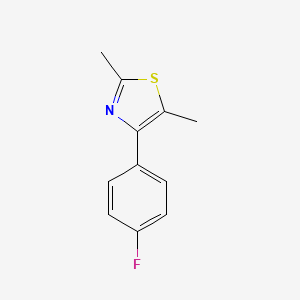
4-(4-Fluorophenyl)-2,5-dimethylthiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-(4-Fluorophenyl)-2,5-dimethylthiazole" is not directly mentioned in the provided papers. However, the papers discuss various fluorinated aromatic compounds, including benzothiazoles and thiazoles, which are structurally related to the compound of interest. These compounds exhibit a range of biological activities and have been studied for their potential as antitumor agents, antimicrobial agents, and imaging agents for diseases like Alzheimer's .
Synthesis Analysis
The synthesis of fluorinated benzothiazoles and related compounds involves several techniques. For instance, mono- and difluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles were synthesized using modifications to the Jacobsen cyclization process . Another approach used the Gewald synthesis technique to create 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiazole-3-carbonitrile, which was further reacted to produce novel Schiff bases . Additionally, a 1-step synthesis pathway was employed to create a fluorine-18 labeled derivative of 2-(4'-fluorophenyl)-1,3-benzothiazole for imaging purposes .
Molecular Structure Analysis
The molecular structures of these fluorinated compounds are characterized using various spectroscopic techniques. For example, the structure of novel Schiff bases was established based on elemental analyses, IR, 1H NMR, 13C NMR, and mass spectral data . Single crystal X-ray diffraction studies were used to determine the crystal structure of a 4-fluorophenyl-containing morpholine derivative and a 1-(4-fluorophenyl)-1,4-dihydro-1H-tetrazole-5-thione complex with cadmium(II) .
Chemical Reactions Analysis
The chemical reactivity of these compounds is highlighted by their biological activities. Fluorinated benzothiazoles showed potent cytotoxicity against certain human breast cancer cell lines but were inactive against other cell types . Schiff bases derived from 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiazole-3-carbonitrile exhibited antimicrobial activity . The radiolabeled 5-fluoro-2-(4-amino-3-methylphenyl)benzothiazole was synthesized for potential use in cancer imaging .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. For instance, the presence of the amino group in 2-aryl-5-(2′-aminophenyl)-4-hydroxy-1,3-thiazoles affects their fluorescence properties, with electron-withdrawing groups further decreasing fluorescence quantum yields . The crystal structure analysis of the morpholine derivative revealed a monoclinic system with specific lattice parameters, and the compound showed remarkable anti-tuberculosis activity . The crystal structure of the pyrazolo[1,5-a]pyrimidine derivative indicated effective inhibition of cancer cell proliferation .
科学的研究の応用
Structural Characterization
4-(4-Fluorophenyl)-2,5-dimethylthiazole and related compounds have been synthesized and characterized using techniques like single crystal diffraction. These compounds exhibit interesting structural properties, such as planarity with one of the fluorophenyl groups oriented perpendicular to the rest of the molecule, making them suitable for detailed structural studies (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Antibacterial and Antifungal Properties
Compounds containing 4-(4-Fluorophenyl)-2,5-dimethylthiazole have demonstrated potential as antibacterial and antifungal agents. Research indicates that certain fluorine-containing thiadiazolotriazinones, which include 4-fluorophenyl groups, show promising antibacterial activity in concentrations around 10 µg/mL (Holla, Bhat, & Shetty, 2003).
Anticancer Activity
Some derivatives of 4-(4-Fluorophenyl)-2,5-dimethylthiazole have been investigated for their anticancer properties. A study on 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline, for instance, showed broad-spectrum anti-cancer activity, with a mechanism involving anti-proliferation rather than cytotoxicity (Huang et al., 2012).
Cytotoxic Activity
The cytotoxic activities of certain derivatives, such as 5-[4-(4-fluorobenzoylamino)phenyl]-2-substitutedamino-1,3,4-thiadiazole, have been evaluated, showing potential for use in cancer treatment. These compounds have been characterized and their cytotoxic activity assessed using various cell lines (Karakuş et al., 2010).
Neuroprotective Activities
Compounds including 4-(4-Fluorophenyl)-2,5-dimethylthiazole have been synthesized and evaluated for their neuroprotective properties. For example, studies have shown that certain fluorophenyl compounds could be beneficial in visualizing opiate receptors in vivo, suggesting potential applications in neuroscience research (Rice et al., 1983).
作用機序
Target of Action
It’s worth noting that compounds with a similar structure, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, indole derivatives are known to undergo electrophilic substitution due to excessive π-electrons delocalization . This interaction could result in changes in the function of the target proteins, thereby influencing the biological activities of the compound.
Biochemical Pathways
It’s worth noting that indole derivatives, which share structural similarities with the compound, are known to affect a variety of biological pathways . These pathways and their downstream effects contribute to the diverse biological activities of indole derivatives, including antiviral, anti-inflammatory, anticancer, and other activities .
Pharmacokinetics
A study on the pharmacokinetics of new fentanyl analogs, which may share some structural similarities with the compound, suggests that these substances generally undergo reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation . Furthermore, phase II metabolic reactions, including glucuronide or sulfate conjugate formation, can be expected .
Action Environment
It’s worth noting that the action of similar compounds can be influenced by various factors, including ph, temperature, and the presence of other substances .
特性
IUPAC Name |
4-(4-fluorophenyl)-2,5-dimethyl-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNS/c1-7-11(13-8(2)14-7)9-3-5-10(12)6-4-9/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYLRJAPIHKXDNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50392689 |
Source


|
| Record name | 4-(4-Fluorophenyl)-2,5-dimethylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenyl)-2,5-dimethylthiazole | |
CAS RN |
675856-63-0 |
Source


|
| Record name | 4-(4-Fluorophenyl)-2,5-dimethylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

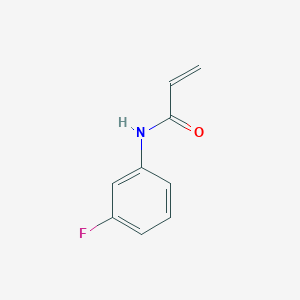
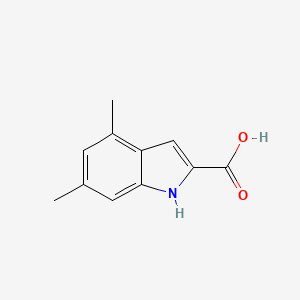



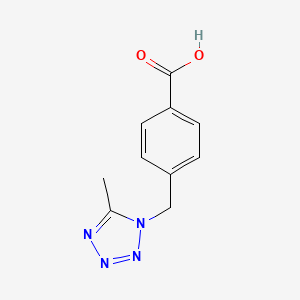
![2-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid](/img/structure/B1306704.png)

